NMS-859

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

NMS-859的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。具体的合成路线和反应条件是专有的,未公开发布。

工业生产方法

This compound的工业生产遵循与实验室规模合成类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量筛选技术和自动化合成工艺,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型

NMS-859会经历各种化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能导致形成氧化衍生物,而还原可能导致形成this compound的还原形式 .

科学研究应用

Scientific Research Applications

-

Cancer Research

- Induction of Cell Death : NMS-859 has demonstrated significant efficacy in inducing apoptosis in various cancer cell lines. For instance, it shows IC50 values of 3.5 μM in HCT116 and 3.0 μM in HeLa cells, indicating its potential as a therapeutic agent against cancers that exploit VCP for survival .

- Mechanistic Studies : Researchers utilize this compound to explore the role of VCP in oncogenesis and tumor progression, providing insights into how cancer cells manipulate protein degradation pathways.

-

Biological Studies

- Protein Homeostasis : this compound is employed to study the mechanisms of protein quality control within cells, particularly how VCP interacts with ubiquitin-modified proteins for degradation .

- Cellular Processes : The compound aids in investigating various cellular processes such as autophagy and endoplasmic reticulum-associated degradation (ERAD), which are critical for maintaining cellular health.

- Chemical Biology

- Drug Development

Case Study 1: Cancer Cell Line Sensitivity

In a study assessing the sensitivity of various cancer cell lines to this compound, significant apoptosis was observed in HCT116 and HeLa cells at concentrations correlating with their IC50 values. This study highlights how targeting VCP can selectively induce cell death in malignancies reliant on this pathway.

Case Study 2: Mechanistic Insights into Protein Degradation

Research utilizing this compound has elucidated the role of VCP in mediating protein degradation pathways under stress conditions. The compound's ability to inhibit VCP led to an accumulation of polyubiquitinated proteins, providing insights into the cellular stress response mechanisms.

作用机制

NMS-859通过与VCP的活性位点半胱氨酸残基共价结合而发挥作用,导致其抑制。 这种结合会破坏VCP的ATP酶活性,而这种活性对于其在蛋白质稳态和降解中的功能至关重要 。 VCP的抑制会导致多泛素化蛋白的积累和未折叠蛋白反应的激活,最终导致细胞死亡 .

相似化合物的比较

生物活性

NMS-859 is a novel compound recognized for its potent biological activity as a covalent inhibitor of the ATPase p97, also known as valosin-containing protein (VCP). This article delves into the mechanisms, effects, and implications of this compound in biological systems, particularly focusing on its potential therapeutic applications in oncology.

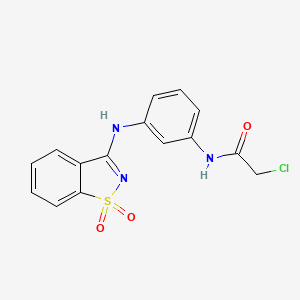

This compound has the chemical formula C₁₅H₁₂ClN₃O₃S and a molecular weight of approximately 349.79 g/mol. The compound selectively modifies the cysteine residue at position 522 within the D2 ATP binding pocket of p97, which is crucial for various cellular processes including protein homeostasis and degradation pathways.

Key Mechanisms:

- Covalent Modification: this compound forms a stable covalent bond with p97, inhibiting its ATPase activity.

- Allosteric Effects: The compound induces conformational changes that affect nucleotide binding and hydrolysis within p97 complexes .

Biological Activity and Efficacy

This compound exhibits significant biological activity with an IC₅₀ value of approximately 0.37 μM , indicating its potency in disrupting protein degradation pathways, particularly in cancer cells. This disruption can lead to the activation of the unfolded protein response (UPR) and interference with autophagy, ultimately resulting in increased apoptosis of cancer cells .

Comparative Potency with Other Compounds

The following table summarizes the potency and mechanisms of action of this compound compared to similar compounds:

| Compound Name | Mechanism of Action | Potency (IC₅₀) | Unique Features |

|---|---|---|---|

| This compound | Covalent modification | 0.37 μM | Selective for p97's active site |

| NMS-873 | Allosteric inhibition | 0.12 μM | More potent than this compound |

| CB-5083 | Covalent modification | 0.5 μM | Less selective |

| DBeQ | Reversible inhibition | 0.1 μM | Acts on different sites |

| ML240 | Selective ATPase inhibition | 0.05 μM | Targets different ATPase family members |

Case Studies and Research Findings

Research has demonstrated that this compound not only inhibits p97 but also alters its interactions with other proteins involved in the ubiquitin-proteasome system. For instance, studies have shown that treatment with this compound leads to increased binding of polyubiquitin to p97, enhancing the accumulation of misfolded proteins within cells .

Key Findings:

- Increased Cancer Cell Death: In vitro studies indicate that cancer cells treated with this compound exhibit higher rates of apoptosis compared to control groups.

- Modulation of Protein Homeostasis: The compound's ability to interfere with autophagy pathways suggests that it may be effective in treating cancers that rely on these mechanisms for survival .

Implications for Cancer Therapy

Given its mechanism of action and potent biological activity, this compound presents a promising candidate for therapeutic applications in oncology. Its role in modulating protein homeostasis could lead to innovative strategies for targeting cancer cells that exploit these pathways for growth and resistance.

属性

IUPAC Name |

2-chloro-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S/c16-9-14(20)17-10-4-3-5-11(8-10)18-15-12-6-1-2-7-13(12)23(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMFLBAPPIWNGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。